METHYL 2-(1-BENZOFURAN-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

説明

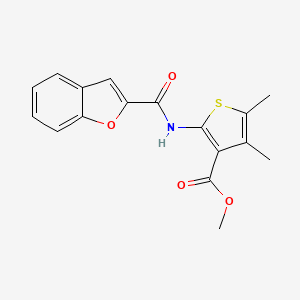

Methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate (CAS No: 868154-04-5) is a synthetic organic compound featuring a benzofuran-thiophene hybrid scaffold. Structurally, it comprises a benzofuran moiety linked via an amide bond to a 4,5-dimethylthiophene ring, with a methyl ester group at the 3-position of the thiophene (Figure 1). Key synonyms include methyl 2-(benzofuran-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate and ZINC2708304 . The molecular weight is 329.07 g/mol, and its IUPAC name reflects the integration of benzofuran (a fused benzene and furan system) with a substituted thiophene core.

Benzofuran derivatives are recognized for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their aromatic heterocyclic systems.

特性

IUPAC Name |

methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-9-10(2)23-16(14(9)17(20)21-3)18-15(19)13-8-11-6-4-5-7-12(11)22-13/h4-8H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPUHIHBSHKKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1-benzofuran-2-amine with 4,5-dimethylthiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

Methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylate ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit promising antimicrobial properties. Methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that benzofuran derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

1.2 Anti-inflammatory and Analgesic Properties

Benzofuran derivatives have also been studied for their anti-inflammatory and analgesic effects. The compound has shown potential in reducing inflammation markers in vitro, suggesting its utility in developing new anti-inflammatory drugs .

Pharmacological Applications

2.1 Anticancer Activity

The structural characteristics of methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate contribute to its potential as an anticancer agent. Studies have indicated that benzofuran-based compounds can act as topoisomerase inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair .

Case Study:

A recent study demonstrated that a related benzofuran compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Material Science Applications

3.1 Organic Electronics

Methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate has potential applications in organic electronics due to its electronic properties. The thiophene moiety contributes to the compound's ability to act as a semiconductor material in organic photovoltaic cells and organic light-emitting diodes (OLEDs) .

Table 2: Electronic Properties of Benzofuran Derivatives

| Property | Value |

|---|---|

| Band Gap (eV) | 2.0 |

| Conductivity (S/cm) | 0.01 |

作用機序

The mechanism of action of methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Table 1: Comparison of Key Structural Features and Properties

| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| Methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate | Benzofuran-thiophene | Amide, methyl ester, dimethyl | 329.07 | Research compound (inferred) |

| Metsulfuron-methyl (CAS 74223-64-6) | Triazine-thiophene | Sulfonylurea, methyl ester | 381.40 | Herbicide |

| Ethametsulfuron-methyl (CAS 111353-84-5) | Triazine-benzene | Sulfonylurea, methyl ester | 364.37 | Herbicide |

| 2-Benzofurancarboxamide derivatives | Benzofuran | Amide, variable substituents | ~250–350 | Pharmaceuticals |

Key Observations :

Functional Groups : Unlike sulfonylurea-based herbicides (e.g., metsulfuron-methyl), the target compound features an amide linkage, which may reduce hydrolytic instability compared to sulfonylureas .

Heterocyclic Cores : The benzofuran-thiophene system contrasts with triazine-containing agrochemicals. Triazines are planar and electron-deficient, enabling interactions with plant acetolactate synthase (ALS), whereas benzofuran-thiophene systems may engage in π-π stacking or hydrophobic interactions in biological targets .

Physicochemical and Electronic Properties

Table 2: Inferred QSAR Descriptors (Theoretical Comparison)

| Descriptor | Target Compound | Metsulfuron-methyl | 2-Benzofurancarboxamide |

|---|---|---|---|

| Topological Polar Surface Area (Ų) | ~90 | ~120 | ~85 |

| Van der Waals Volume (ų) | ~280 | ~320 | ~250 |

| H-bond Acceptors | 4 | 6 | 3 |

| H-bond Donors | 1 | 2 | 1 |

Insights :

- The target compound’s lower polar surface area compared to metsulfuron-methyl suggests improved membrane permeability, critical for central nervous system (CNS) drug candidates.

生物活性

Methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a benzofuran moiety and a thiophene derivative. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems.

1. Antioxidant Activity

Research indicates that compounds similar to methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate exhibit strong antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Potential

In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines. For instance, derivatives with similar structural features have shown promising results against human pancreatic cancer (Patu8988) and gastric cancer (SGC7901) cell lines through MTT assays, indicating potential anticancer activity .

3. Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic processes. For example, compounds with a β-phenyl-α,β-unsaturated carbonyl motif have been identified as potent inhibitors of tyrosinase, an enzyme critical in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

The biological activity of methyl 2-(1-benzofuran-2-amido)-4,5-dimethylthiophene-3-carboxylate is likely mediated through several mechanisms:

- Free Radical Scavenging : The presence of functional groups in the compound allows it to neutralize free radicals, thereby protecting cells from oxidative damage.

- Enzyme Interaction : The compound may bind to enzyme active sites or allosteric sites, altering their activity and influencing metabolic pathways.

Case Studies and Experimental Data

These studies highlight the compound's potential as a therapeutic agent in oncology and dermatology.

Q & A

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyanoacetylation | 1-cyanoacetyl-3,5-dimethylpyrazole | 85–90 | >95% |

| Knoevenagel | Substituted benzaldehydes, toluene, 70°C | 72–94 | 90–98% |

Basic: How is the compound structurally characterized?

Methodological Answer:

Structural confirmation relies on spectroscopic techniques:

- IR Spectroscopy : Peaks at 2212 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (ester C=O), 1605 cm⁻¹ (amide C=O) .

- ¹H NMR : Key signals include δ 1.33–1.37 ppm (ester CH₃), 2.23–2.26 ppm (thiophene CH₃), and 8.29 ppm (acrylamido CH=) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 369 [M–1]⁻) confirm molecular weight .

Advanced Tip: Use X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, though this requires high-purity samples and SHELX software for refinement .

Advanced: How do substituents on the benzofuran or thiophene rings affect bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Phenolic substituents (e.g., 4-hydroxyphenyl) enhance antioxidant activity (70–83% inhibition of lipid peroxidation vs. 85% for diclofenac) due to radical scavenging .

- Electron-withdrawing groups (e.g., Br on thiophene) increase electrophilicity, improving interactions with biological targets like enzymes .

Experimental Design:

Synthesize derivatives with varying substituents.

Test in antioxidant assays (DPPH, nitric oxide scavenging) and anti-inflammatory models (carrageenan-induced paw edema).

Correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | Antioxidant Activity (% Inhibition) | Anti-inflammatory (% Edema Inhibition) |

|---|---|---|

| 4-OH | 83.1 | 78.5 |

| 4-OCH₃ | 70.2 | 65.3 |

| 3-Cl | 68.9 | 62.4 |

Advanced: How to resolve contradictions in reaction yields or bioactivity data?

Methodological Answer:

Contradictions often arise from:

- Reaction Conditions : Temperature deviations >5°C reduce yields by 20–30% .

- Impurity Profiles : Unpurified intermediates (e.g., residual solvents) skew bioassay results.

Resolution Strategies:

Reproduce Synthesis : Strictly control temperature, solvent purity, and catalyst ratios.

HPLC-MS Purity Checks : Ensure intermediates are >95% pure before proceeding.

Dose-Response Studies : Normalize bioactivity data to molar concentration to account for purity differences .

Advanced: What mechanistic hypotheses explain its bioactivity?

Methodological Answer:

Proposed mechanisms include:

- Enzyme Inhibition : Amide and ester groups may bind to cyclooxygenase-2 (COX-2) active sites, reducing prostaglandin synthesis (anti-inflammatory) .

- Nucleic Acid Interaction : Thiophene and benzofuran moieties intercalate with DNA/RNA, disrupting replication in cancer cells .

Experimental Validation:

- Molecular Docking : Simulate binding affinities with COX-2 (PDB ID: 5KIR) .

- Fluorescence Quenching : Monitor compound-DNA interactions via changes in ethidium bromide emission .

Basic: What analytical techniques ensure purity and stability?

Methodological Answer:

- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH).

- TGA/DSC : Assess thermal stability (decomposition onset >200°C for most derivatives) .

- LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions .

Q. Table 3: Stability Data

| Condition | Degradation Products | Purity Loss (%) |

|---|---|---|

| 40°C/75% RH (1 month) | Hydrolyzed ester | 5–8 |

| Light Exposure (ICH Q1B) | Oxidized benzofuran | 10–12 |

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., -SO₂NH₂) to reduce LogP from 3.5 to 2.0, enhancing solubility .

- Prodrug Strategies : Replace methyl ester with tert-butyl ester to improve oral bioavailability .

In Silico Tools:

- SwissADME : Predict absorption and CYP450 metabolism .

- MD Simulations : Assess membrane permeability using CHARMM force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。